molecular formula C25H29ClN4O9 B1666012 Amlodipine orotate CAS No. 914941-70-1

Amlodipine orotate

货号: B1666012
CAS 编号: 914941-70-1
分子量: 565 g/mol
InChI 键: DBGOBQCYSPDGNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amlodipine orotate is a medication used to lower blood pressure and prevent chest pain. It belongs to a group of medications known as dihydropyridine-type calcium channel blockers. By widening of blood vessels it lowers blood pressure. In angina, amlodipine increases blood flow to the heart muscle to relieve pain due to angina.

科学研究应用

Introduction to Amlodipine Orotate

This compound is a calcium channel blocker derived from amlodipine, primarily utilized in the management of hypertension and associated cardiovascular conditions. This compound is notable for its formulation with orotic acid, which enhances its solubility and stability compared to other salt forms like amlodipine besylate. The unique properties of this compound make it a subject of interest in various clinical applications.

Pharmacokinetics

Studies have indicated that this compound exhibits favorable pharmacokinetic properties, including enhanced absorption in conditions of low gastric acidity. This characteristic makes it particularly beneficial for patients with gastrointestinal concerns that affect drug absorption .

Hypertension Management

This compound has been extensively studied for its efficacy in treating mild to moderate hypertension. A multicenter randomized trial demonstrated that this compound was noninferior to amlodipine besylate in reducing sitting diastolic blood pressure after eight weeks of treatment. The mean reduction in sitting diastolic blood pressure was comparable between the two groups, indicating similar effectiveness .

Cardiovascular Disease Prevention

The compound is also investigated for its role in preventing cardiovascular diseases. A study highlighted its effectiveness in reducing cardiac hypertrophy and stroke-related cerebral damage, suggesting that this compound may provide protective cardiovascular benefits beyond mere blood pressure control .

Fixed-Dose Combinations

This compound is often combined with other antihypertensive agents, such as olmesartan medoxomil, to create fixed-dose combinations that enhance therapeutic outcomes. These combinations have shown bioequivalence to traditional formulations while potentially improving patient compliance due to reduced pill burden .

Case Studies and Clinical Trials

  • Efficacy Comparison : A study comparing this compound with amlodipine besylate showed no significant differences in efficacy or tolerability among patients, with both treatments achieving similar blood pressure reductions and safety profiles .
  • Safety Profile : Adverse events reported were minimal and comparable between treatments, with peripheral edema being the most common side effect observed in both groups .
  • Bioequivalence Studies : Research evaluating the bioequivalence of this compound/olmesartan medoxomil against its besylate counterpart confirmed similar pharmacokinetic profiles, reinforcing its viability as a therapeutic option .

Summary Table of Clinical Findings

StudyTreatment ComparisonMain Findings
This compound vs. Amlodipine BesylateNoninferior reduction in sitting diastolic BPBoth treatments are equally effective
This compound Effects on Cardiac HealthReduced cardiac hypertrophy; protective effects against strokeSuggests additional cardiovascular benefits
Bioequivalence StudySimilar pharmacokinetics between formulationsSupports use of this compound in fixed-dose combinations

属性

CAS 编号

914941-70-1

分子式

C25H29ClN4O9

分子量

565 g/mol

IUPAC 名称

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C5H4N2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-3-1-2(4(9)10)6-5(11)7-3/h5-8,17,23H,4,9-11,22H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11)

InChI 键

DBGOBQCYSPDGNR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=C(NC(=O)NC1=O)C(=O)O

规范 SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=C(NC(=O)NC1=O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Amlodipine orotate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。